Product packaging for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid(Cat. No.:CAS No. 37940-65-1)

4-[(4-Chlorophenyl)sulfonyl]benzoic acid

Cat. No.: B12792704
CAS No.: 37940-65-1
M. Wt: 296.73 g/mol
InChI Key: MIVYLPYNSKNBPW-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

The importance of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid stems from its versatile nature as a chemical intermediate. Diaryl sulfones are recognized as a "privileged scaffold" in medicinal chemistry, meaning this core structure is found in a wide range of biologically active molecules and drugs. researchgate.net The presence of two distinct and reactive functional groups—the carboxylic acid and the chloro-substituted phenyl ring—on the this compound backbone allows for a variety of chemical modifications.

In organic synthesis, the carboxylic acid group serves as a convenient handle for forming amide bonds, esters, and other derivatives. This is particularly valuable in constructing larger, more complex molecules. For instance, it can be reacted with various amines or amino acids to create a library of derivative compounds. nih.govbohrium.com A study reported the multi-step synthesis of novel compounds, including N-acyl-α-amino acids and 1,3-oxazoles, using this compound as a key starting material. nih.gov This highlights its utility in generating molecular diversity for further research.

In medicinal chemistry, the diaryl sulfone moiety itself is associated with numerous pharmacological activities. scielo.br The specific structure of this compound has been used as a foundational element in the design of new therapeutic agents. Researchers incorporate this scaffold into larger molecules to explore potential biological activities, such as antimicrobial or enzyme-inhibiting effects. nih.govscielo.br The chlorine atom and the carboxylic acid group can influence the compound's electronic properties, solubility, and how it binds to biological targets, making it a valuable component in drug design and discovery programs.

Research Rationale and Scope of Investigation

The primary rationale for investigating this compound and its derivatives is driven by the search for new biologically active agents. The combination of the diaryl sulfone core, known for its presence in active pharmaceuticals, with the specific substitutions of chlorine and a benzoic acid moiety, provides a unique chemical starting point. researchgate.netnih.gov Researchers are motivated to explore how this structural framework can be modified to interact with specific biological targets like enzymes or cellular receptors.

The scope of investigation is broad and typically involves several stages:

Synthesis of Derivatives: A major focus of research is the chemical modification of the this compound structure. Scientists synthesize new analogues by altering the carboxylic acid group or by adding different chemical groups to the aromatic rings. For example, the carboxylic acid can be converted into amides by coupling with various amino acids, such as valine, to produce new chemical entities like 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid. nih.govbohrium.com

Biological Screening: Once synthesized, these new derivatives are tested for various biological activities. Research has shown that derivatives of this compound have been evaluated for antimicrobial activity against different bacterial and fungal strains. nih.govbohrium.com For example, certain derivatives showed activity against Gram-positive bacteria and the fungus C. albicans. nih.gov Other related diaryl sulfone structures have been investigated as inhibitors of enzymes like acetylcholinesterase and urease, which are implicated in various diseases. scielo.brscielo.br

Structure-Activity Relationship (SAR) Studies: By creating a series of related compounds and testing their biological activity, researchers can determine which parts of the molecule are essential for its effects. This helps in the rational design of more potent and selective compounds. Future research often aims to perform structural optimizations to enhance the desired biological effects. bohrium.com

The overarching goal is to leverage the unique chemical properties of the this compound scaffold to develop novel molecules with potential applications in medicine and biotechnology.

Chemical and Research Data

Below are tables summarizing key information for this compound and related research findings.

Table 1: Chemical Identity and Properties of this compound

Property Value Source
IUPAC Name This compound nist.gov
Synonym 4-Chloro-4'-carboxydiphenyl sulfone nist.gov
CAS Number 37940-65-1 nist.gov
Molecular Formula C₁₃H₉ClO₄S nist.gov

| Molecular Weight | 296.726 g/mol | nist.gov |

Table 2: Examples of Research Findings on Derivatives

Derivative Class Research Focus Key Finding Reference
N-acyl-α-amino acids Antimicrobial Activity The derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid showed activity against Gram-positive bacteria. nih.gov
1,3-oxazol-5(4H)-ones Antimicrobial Activity The oxazolone (B7731731) derived from the N-acyl-α-amino acid also exhibited activity against Gram-positive bacterial strains. nih.gov
1,3,4-Oxadiazoles Enzyme Inhibition Related piperidine (B6355638) sulfonamides showed strong inhibitory activity against the urease enzyme, with some compounds having IC₅₀ values as low as 0.63 µM. scielo.brscielo.br

| 1,3-Oxazoles | Antifungal Activity | A 1,3-oxazole derivative containing a phenyl group at the 5-position demonstrated activity against the Candida albicans strain. | nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO4S B12792704 4-[(4-Chlorophenyl)sulfonyl]benzoic acid CAS No. 37940-65-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37940-65-1

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonylbenzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16)

InChI Key

MIVYLPYNSKNBPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the characteristic functional groups within the 4-[(4-Chlorophenyl)sulfonyl]benzoic acid molecule.

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. The presence of a carboxylic acid group is typically confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. chemicalbook.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption peak around 1700-1680 cm⁻¹. chemicalbook.com

The sulfonyl group (SO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretching band usually appearing in the 1350-1300 cm⁻¹ range and a symmetric stretching band in the 1160-1120 cm⁻¹ range. The carbon-sulfur (C-S) bond stretch can be observed in the 800-600 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings typically appear as a series of peaks in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene (B151609) rings influences the exact position and number of these peaks. The C-Cl stretching vibration for the chlorophenyl group is expected in the 1090-1080 cm⁻¹ region.

Table 1: Predicted FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300-2500 O-H Stretch (broad) Carboxylic Acid
~3100-3000 C-H Stretch Aromatic
~1700-1680 C=O Stretch Carboxylic Acid
~1600-1450 C=C Stretch Aromatic Ring
~1350-1300 Asymmetric SO₂ Stretch Sulfonyl
~1160-1120 Symmetric SO₂ Stretch Sulfonyl
~1090-1080 C-Cl Stretch Chlorophenyl

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the characterization of this compound. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The symmetric stretching of the sulfonyl group, for instance, is expected to produce a strong signal in the Raman spectrum. chemicalbook.com The aromatic ring vibrations also give rise to distinct Raman bands, which can provide information about the substitution pattern.

Surface-Enhanced Raman Spectroscopy (SERS) is a potential application for this molecule, particularly in studies involving its adsorption on metallic surfaces. This technique could be used to investigate molecular orientation and interactions at interfaces. nih.gov

Table 2: Expected Raman Shifts for Key Functional Groups

Raman Shift (cm⁻¹) Vibrational Mode Functional Group
~1600-1580 Ring Breathing Mode Aromatic Rings
~1160-1120 Symmetric SO₂ Stretch Sulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in this compound, providing detailed information about the hydrogen and carbon environments.

The ¹H-NMR spectrum of this compound is expected to show a set of signals corresponding to the aromatic protons and the acidic proton of the carboxyl group. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature.

The aromatic region of the spectrum would display signals for the eight protons on the two benzene rings. The protons on the benzoic acid ring and the 4-chlorophenyl ring are in different chemical environments and would therefore resonate at different frequencies. The protons on the benzoic acid ring, being influenced by the electron-withdrawing carboxylic acid and sulfonyl groups, are expected to be deshielded and appear at higher chemical shifts compared to the protons on the 4-chlorophenyl ring. The coupling between adjacent protons would lead to splitting patterns (doublets and doublets of doublets) that can be used to assign specific protons.

Table 3: Predicted ¹H-NMR Chemical Shift Assignments

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH >10 broad singlet
Aromatic H (benzoic acid ring) 7.8 - 8.2 multiplet

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of 9 distinct signals are expected, as some carbons are chemically equivalent due to symmetry. The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of 165-175 ppm.

The aromatic carbons would resonate in the range of 120-150 ppm. The carbons directly attached to the sulfonyl group and the chlorine atom would be significantly influenced by these electron-withdrawing groups and would have distinct chemical shifts. The quaternary carbons (those not bonded to hydrogen) would generally show weaker signals compared to the protonated carbons.

Table 4: Predicted ¹³C-NMR Chemical Shift Assignments | Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=O (Carboxylic Acid) | ~165-175 | | C-SO₂ (Benzoic Acid Ring) | ~140-145 | | C-COOH (Benzoic Acid Ring) | ~130-135 | | Aromatic C-H (Benzoic Acid Ring) | ~125-130 | | C-SO₂ (Chlorophenyl Ring) | ~138-142 | | C-Cl (Chlorophenyl Ring) | ~135-140 | | Aromatic C-H (Chlorophenyl Ring) | ~128-132 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of this compound, which helps in confirming its structure. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 296.7 g/mol , taking into account the isotopic distribution of chlorine.

The fragmentation of the molecule under EI conditions is expected to proceed through several characteristic pathways. Common fragmentation would involve the loss of the carboxylic acid group (-COOH) as a radical, leading to a significant fragment ion. Cleavage of the carbon-sulfur bonds is also a likely fragmentation route, resulting in ions corresponding to the 4-chlorophenylsulfonyl and benzoic acid moieties. Further fragmentation of these ions would also be observed.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum

m/z Identity of Fragment
296/298 [M]⁺ (Molecular Ion)
251/253 [M - COOH]⁺
175/177 [Cl-C₆H₄-SO₂]⁺
121 [HOOC-C₆H₄]⁺

Spectroscopic and Advanced Characterization of this compound

The structural elucidation and purity assessment of synthesized chemical compounds are foundational to chemical research. For the diaryl sulfone derivative, this compound, a combination of spectrometric, spectroscopic, and chromatographic techniques is employed to confirm its identity, structure, and purity. These methods provide complementary information, ensuring a comprehensive characterization of the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar compounds like this compound. The analysis can be performed in both negative and positive ion modes, providing distinct information.

In negative ion mode, the deprotonated molecule, [M-H]⁻, is expected as the base peak. For this compound (molar mass: 296.73 g/mol ), this would correspond to an ion at an m/z (mass-to-charge ratio) of approximately 295.7. A characteristic fragmentation pathway for deprotonated benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂, 44 Da). sci-hub.se This would result in a significant fragment ion at m/z 251.7. Studies on substituted benzoic acids also show the potential formation of sodium-bridged dimer ions, such as [2M-2H+Na]⁻, under certain conditions. nih.gov

In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 297.7. A key fragmentation pattern for aromatic sulfonamides involves the extrusion of sulfur dioxide (SO₂, 64 Da) through a rearrangement process. nih.gov This pathway is influenced by substituents on the aromatic rings. nih.gov For the target compound, this would lead to a fragment ion at m/z 233.7.

Table 1: Predicted ESI-MS Ions for this compound

Ionization ModePredicted IonDescriptionApproximate m/z
Negative[M-H]⁻Deprotonated Molecule295.7
Negative[M-H-CO₂]⁻Loss of Carbon Dioxide251.7
Positive[M+H]⁺Protonated Molecule297.7
Positive[M+H-SO₂]⁺Loss of Sulfur Dioxide233.7

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions and conjugated systems. The UV-Vis spectrum of this compound, which contains two substituted benzene rings, is expected to show characteristic absorption bands.

Data from the NIST Chemistry WebBook for this compound dissolved in ethanol (B145695) reveals a distinct absorption maximum (λmax). nist.gov The presence of the aromatic rings and the sulfonyl group contributes to the electronic structure that gives rise to these absorptions. The spectrum shows a significant absorption peak in the UV region, which is typical for aromatic compounds. nist.gov

Table 2: UV-Vis Absorption Data for this compound

ParameterValueSource
SolventEthanol nist.gov
Absorption Maximum (λmax)~248 nm nist.gov

Data interpreted from the spectral chart provided by the source.

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the purity determination of non-volatile organic compounds. For this compound, a typical RP-HPLC method would utilize a non-polar stationary phase (like C18 or C8) and a polar mobile phase.

While a specific, validated method for this exact compound is not detailed in the surveyed literature, methods for structurally similar compounds like 4-chlorophenyl phenyl sulfone and other substituted benzoic acids provide a strong basis for method development. sielc.comsielc.comresearchgate.netpensoft.net The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid, acetic acid, or a phosphate (B84403) buffer to ensure the carboxylic acid group is protonated and to achieve sharp, symmetrical peak shapes. sielc.comresearchgate.net Detection is typically performed using a UV detector set at or near the compound's absorption maximum (e.g., ~248 nm). nist.gov

Table 3: General RP-HPLC Conditions for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile/Water or Methanol/Water
Modifier0.1% Formic Acid, 0.1% Acetic Acid, or Phosphate Buffer (e.g., pH 3)
Flow Rate1.0 mL/min
DetectionUV at ~248 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound. chemeo.com The synthesis, likely involving the formation of the sulfone bridge, can be tracked by observing the consumption of starting materials and the appearance of the product spot on a TLC plate. nih.govmdpi.comorganic-chemistry.org

A standard procedure would involve spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel plate containing a fluorescent indicator (F₂₅₄). nih.gov The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Visualization of the spots is achieved under UV light (254 nm), where the UV-active compounds appear as dark spots. nih.gov Staining with reagents like vanillin (B372448) can also be used for visualization. nih.gov

Table 4: Typical TLC Parameters for Reaction Monitoring

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄ plates
Mobile Phase (Eluent)Petroleum Ether / Ethyl Acetate mixtures (e.g., 10:1 to 4:1 v/v)
ApplicationCapillary spotting of starting materials, co-spot, and reaction mixture
VisualizationUV light (254 nm), charring, or chemical stain (e.g., vanillin solution)

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and support its purity. For this compound, the molecular formula is C₁₃H₉ClO₄S. chemeo.comnist.gov

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the compound's molecular weight (296.73 g/mol ). chemeo.com A close correlation between the experimentally determined percentages and the calculated values is a strong indicator of the sample's purity and correct identification.

Table 5: Theoretical Elemental Composition of C₁₃H₉ClO₄S

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01113156.14352.62%
HydrogenH1.00899.0723.06%
ChlorineCl35.453135.45311.95%
OxygenO15.999463.99621.57%
SulfurS32.06132.0610.80%
Total 296.724 100.00%

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful approach to understanding the intrinsic properties of a molecule. For 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in characterizing its geometry, vibrational modes, and electronic behavior.

Density Functional Theory (DFT) for Geometric and Electronic Structure Determination

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, is commonly employed in conjunction with various basis sets to optimize the molecular geometry and predict electronic properties.

Normal Mode Analysis for Vibrational Frequencies (Potential Energy Distribution)

Normal mode analysis, based on DFT-calculated harmonic frequencies, is a valuable tool for interpreting and assigning experimental vibrational spectra (e.g., Infrared and Raman). Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of individual internal coordinates to each vibrational mode.

Although a detailed vibrational analysis with PED for this compound has not been specifically reported, studies on analogous molecules, such as other substituted benzoic acids, demonstrate the utility of this approach. For these related compounds, DFT calculations have been used to predict the vibrational frequencies of key functional groups, including the stretching and bending modes of the carboxylic acid and sulfonyl groups, as well as the vibrations of the phenyl rings.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). This method can provide information about the energies of electronic transitions and their corresponding oscillator strengths.

While the NIST database contains an experimental UV/Visible spectrum for this compound, specific TD-DFT calculations for this compound are not found in the surveyed literature. However, TD-DFT studies on other diphenyl sulfone derivatives have been conducted to understand their electronic transitions. These studies help in assigning the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions, within the molecule.

Gauge Independent Atomic Orbital (GIAO) Method for NMR Chemical Shift Determination

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. This method has been shown to provide results that are in good agreement with experimental data, aiding in the structural elucidation of complex organic molecules.

Specific GIAO calculations for the precise determination of ¹H and ¹³C NMR chemical shifts of this compound are not available in the current literature. However, computational studies on similar benzoic acid esters have highlighted that DFT-based methods can be crucial in understanding unexpected variations in experimental NMR chemical shifts that are not captured by conventional prediction protocols.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for exploring the interactions of small molecules with biological macromolecules, providing a basis for understanding their potential pharmacological activity.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in drug discovery for identifying potential biological targets and for lead optimization.

Although specific molecular docking studies for this compound were not identified, research on other N-substituted sulfonamides has demonstrated their potential as anticancer therapeutics. These studies often involve docking the sulfonamide derivatives into the active sites of target proteins to predict binding modes and affinities. The interactions typically involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues in the protein's binding pocket. Such studies provide a rationale for the observed biological activity and guide the design of more potent analogs.

Reactivity and Interaction Site Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface, providing critical information about its reactivity. researchgate.net The MEP map uses a color scale to indicate different electrostatic potential values: red typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts that help in understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which a molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap indicates high stability and low chemical reactivity. nih.gov For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO may be distributed across the electron-withdrawing sulfonyl group. This analysis helps explain the charge transfer interactions within the molecule and predicts its behavior in chemical reactions. researchgate.netresearchgate.net

Global Chemical Reactivity Descriptors

Despite a thorough search of scientific literature and chemical databases, specific experimental or theoretical studies detailing the global chemical reactivity descriptors for this compound are not publicly available. While research on structurally similar compounds and derivatives has been conducted, including in silico studies and Density Functional Theory (DFT) calculations, the explicit HOMO and LUMO energy values for the parent compound, this compound, have not been reported.

The calculation of key global chemical reactivity descriptors such as the HOMO-LUMO gap, ionization potential, electron affinity, global hardness, chemical potential, and global electrophilicity index is contingent upon the availability of these HOMO and LUMO energy values. Without this foundational data, a quantitative analysis and the generation of a data table for these descriptors for this compound cannot be provided at this time.

Further theoretical studies employing computational methods like DFT would be necessary to determine the precise HOMO and LUMO energies of this compound. Such studies would enable the calculation of its global chemical reactivity descriptors, thereby offering a deeper understanding of its chemical properties and reactivity profile.

Structure Activity Relationships Sar and Derivative Design Principles

Influence of Halogen Substituents on Bioactivity and Lipophilicity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and biological properties. In the context of diaryl sulfone derivatives, the nature and position of halogen substituents on the aromatic rings play a pivotal role in determining bioactivity and lipophilicity.

The presence of a chlorine atom, as seen in 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, is a common feature in many biologically active sulfones. Halogens can influence activity through several mechanisms, including altering electron distribution, participating in halogen bonding, and increasing lipophilicity, which can enhance membrane permeability. acs.orgnih.gov Studies on various diaryl sulfone and sulfonamide series have demonstrated that the type of halogen and its position can lead to significant variations in potency. For instance, in a series of valine-derived benzoxazinone (B8607429) inhibitors of human leukocyte elastase, a 5-chloro substituent resulted in a compound with a potent inhibition constant (Ki) of 0.5 nM. nih.gov

The lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption and distribution. Halogenation generally increases lipophilicity. nih.gov The calculated logP for this compound is 2.871, indicating a moderate level of lipophilicity. researchgate.net The structural influence of halogen atoms tends to increase in the order of Cl < Br < I, which correlates with the increasing size and polarizability of the halogen atom, enhancing the potential for interactions like halogen bonding. nih.gov

Research on diaryl thiosulfonates, which are structurally related to diaryl sulfones, showed that compounds with identical halide substituents on both phenyl rings exhibited potent inhibitory effects on tubulin polymerization. nih.gov The activity varied with the specific halogen, highlighting the sensitivity of the biological target to these substitutions. For example, chloro-substituted compounds in a series of sulfone-linked bis-heterocycles demonstrated significant antibacterial activity. nih.gov

Table 1: Effect of Halogen Substitution on Bioactivity in Related Sulfone Derivatives

Role of the Sulfonyl Moiety in Molecular Recognition and Biological Interactions

The sulfonyl group (-SO2-) is a key structural motif in this compound and its derivatives, playing a critical role in molecular recognition and binding to biological targets. This group is a strong hydrogen bond acceptor due to the electronegativity of its two oxygen atoms. nih.gov This ability allows it to form strong hydrogen bonds with donor groups, such as the amide (-NH) groups of amino acid residues in a protein's binding pocket. nih.gov

Impact of Amino Acid Residues on Biological Function (e.g., Valine)

The biological function of a drug molecule is intrinsically linked to its interaction with specific amino acid residues within the binding site of its target protein. The nature of these residues—whether they are hydrophobic, polar, charged, or bulky—dictates the type and strength of interactions that can occur.

Hydrophobic amino acids such as valine, leucine, and isoleucine are crucial for defining the shape and hydrophobic character of a binding pocket. frontiersin.orgnih.gov The interaction of a ligand with these residues is often a key determinant of binding affinity and selectivity. For instance, in the AT1 angiotensin receptor, the valine residue at position 108 (Val108) has been identified as a critical structural requirement for the binding of nonpeptide antagonists. nih.gov Substitution of this valine with another hydrophobic residue, isoleucine, significantly reduced the binding affinity of several antagonists, demonstrating the sensitivity of the receptor to the precise steric fit with the inhibitor. nih.gov

While direct studies on this compound are limited, general principles suggest that its diaryl structure would favor interactions with hydrophobic pockets. The steric bulk of residues like valine can create a well-defined space that accommodates the inhibitor. researchgate.net In some cases, the steric hindrance from valine can also limit the size and conformation of the inhibitor that can bind effectively. researchgate.net Valine-derived inhibitors have themselves been designed to target specific enzymes, where the valine moiety fits into a hydrophobic sub-pocket of the enzyme's active site, leading to potent and competitive inhibition. nih.gov Therefore, the presence and orientation of valine and other hydrophobic residues within a target's binding site are critical factors that influence the biological function and design of diaryl sulfone-based inhibitors.

Electronic and Steric Effects of Aromatic Substituents

The substituents on the aromatic rings of diaryl sulfone derivatives have profound electronic and steric effects that modulate their reactivity and biological activity. researchgate.net These effects influence how the molecule interacts with its biological target and are a primary focus of SAR studies. libretexts.orglibretexts.org

Electronic Effects: Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). libretexts.org

Electron-Donating Groups (EDGs): Groups like alkyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the aromatic ring. libretexts.org In some contexts, this can enhance interactions with electron-deficient parts of a receptor. However, in studies of vinyl sulfones as HIV-1 inhibitors, compounds possessing electron-donating substituents were found to be less toxic, suggesting they are less reactive as promiscuous acceptors for biological nucleophiles. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or the sulfonyl (-SO2-) group itself decrease the electron density of the aromatic ring. libretexts.org The chlorine atom in this compound acts as an EWG through its inductive effect, while also having a weak electron-donating resonance effect. libretexts.org EWGs can influence the acidity of nearby functional groups, such as the carboxylic acid in the title compound, and can be critical for binding. For example, EWGs often enhance the ability of a compound to act as a Michael acceptor, which can be a mechanism for covalent inhibition, but may also lead to increased cytotoxicity. nih.gov

Steric Effects: The size and shape of substituents (steric bulk) are critical for the proper fit of a ligand into its binding site. researchgate.net Bulky substituents can either improve binding by filling a large hydrophobic pocket or hinder it by causing steric clashes with the protein surface. The placement of substituents is also crucial. Generally, in electrophilic aromatic substitution reactions, steric hindrance can lead to a preference for substitution at the para position over the ortho position. researchgate.net In drug design, modifying the steric properties of substituents is a key strategy to improve selectivity for a specific target enzyme over others.

Table 2: Influence of Aromatic Substituent Effects on Activity

Diversification of Heterocyclic Ring Systems on Biological Activity

Replacing one of the phenyl rings in the diaryl sulfone scaffold with a heterocyclic ring system is a common and effective strategy in medicinal chemistry to modulate biological activity, improve physicochemical properties, and explore new intellectual property space. organic-chemistry.org Heterocycles introduce a range of features, including hydrogen bond donors and acceptors, dipoles, and altered geometries, which can lead to new and improved interactions with a biological target. nih.govnih.gov

Numerous studies have shown that the introduction of various heterocyclic rings—such as pyridines, pyrazoles, oxadiazoles, and indolines—into a diaryl sulfone or related framework can yield compounds with potent and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govmdpi.comacs.orgnih.gov

For example, in the development of tubulin polymerization inhibitors, a series of diaryl heterocyclic analogues were synthesized, with some compounds showing potent antiproliferative activity against colon cancer cell lines. mdpi.com Similarly, the synthesis of sulfone-linked bis-heterocycles, incorporating pyrrole, pyrazole (B372694), oxadiazole, and triazole rings, yielded compounds with significant antimicrobial and cytotoxic activities. nih.gov The specific choice of the heterocyclic ring and its substitution pattern is critical. In a series of benzenesulfonamide (B165840) derivatives, the nature of the azaheterocycle ring was a key factor in determining the antiproliferative activity. acs.org Structure-activity relationship studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors also highlighted the importance of the heterocyclic core, with pyridine (B92270) and pyridazine (B1198779) analogues showing potent inhibitory activity. acs.org

This diversification strategy allows for fine-tuning of the molecule's properties. Heterocycles can improve aqueous solubility, alter metabolic stability, and provide new vectors for interacting with the target protein, ultimately leading to the discovery of more effective and safer drug candidates. organic-chemistry.org

Table 3: Examples of Bioactivity from Diversification with Heterocyclic Rings

Biological Activity Mechanisms and Research Prospects

Antimicrobial Action Mechanisms

The antimicrobial properties of 4-[(4-gChlorophenyl)sulfonyl]benzoic acid and its derivatives have been investigated, revealing potential mechanisms to combat various microorganisms. These mechanisms are primarily inferred from the behavior of its structural components—the benzoic acid moiety and the sulfonamide group—and from studies on its derivatives.

Inhibition of Microbial Metabolic Pathways

While direct studies on the effect of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid on specific microbial metabolic pathways such as the Citric Acid Cycle are not extensively documented, the general mechanisms of its constituent parts offer insights. Benzoic acid and its derivatives are known to disrupt the metabolic processes of microorganisms. ijcrt.org They can interfere with the pH balance inside the microbial cell by releasing hydrogen ions into the cytoplasm, which can disrupt cellular homeostasis. researchgate.net This acidification can inhibit the normal metabolic functions essential for microbial growth and survival. ijcrt.org

Furthermore, some benzoic acid derivatives have been shown to inhibit the active uptake of certain amino acids and oxo acids in bacteria like Escherichia coli and Bacillus subtilis. researchgate.net The sulfonamide component of the molecule is also significant. Sulfonamides are well-established antibacterial agents that act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By blocking folic acid synthesis, sulfonamides inhibit the production of nucleotides and amino acids, thereby halting microbial growth and replication. nih.gov

Cell Membrane Disruption in Microorganisms

The disruption of the cell membrane is a key antimicrobial mechanism attributed to benzoic acid and its derivatives. taylorfrancis.com The lipophilic nature of the undissociated form of benzoic acid allows it to penetrate the lipid bilayer of microbial cell membranes. nih.gov This penetration can lead to changes in membrane fluidity and permeability, ultimately compromising the integrity of the cell membrane. taylorfrancis.com This disruption can result in the leakage of essential intracellular components and a loss of the proton motive force, which is vital for energy generation.

Studies on derivatives of this compound, such as certain pyrazole (B372694) derivatives, suggest that membrane permeabilization is a plausible mode of action. researchgate.net Assays using membrane-potential-sensitive dyes could confirm the extent of membrane disruption caused by this specific compound.

Anti-Biofilm Formation Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to antimicrobial agents. Several strategies are employed by anti-biofilm agents, including the inhibition of bacterial adhesion, interference with quorum sensing (QS) signaling pathways, and the disruption of the EPS matrix. nih.govnih.gov

Research on derivatives of this compound has demonstrated their potential as anti-biofilm agents. For instance, novel valine-derived compounds bearing the 4-[(4-chlorophenyl)sulfonyl]phenyl moiety have shown moderate anti-biofilm effects against certain bacterial strains. bohrium.comnih.govresearchgate.net The proposed mechanisms for such activity often involve the disruption of the initial attachment of bacteria to surfaces or the interference with the production of EPS components like polysaccharides and proteins.

The table below summarizes the anti-biofilm activity of some derivatives of this compound.

Derivative CompoundTarget MicroorganismObserved EffectReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureusModerate antibiofilm activity bohrium.comnih.gov
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneStaphylococcus aureusModerate antibiofilm activity bohrium.comnih.gov
5-phenyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazoleCandida albicansModerate antibiofilm activity bohrium.commdpi.com

Antiviral Action Mechanisms

The antiviral potential of this compound is an emerging area of research, with insights primarily drawn from studies on related sulfonamide and benzoic acid derivatives.

Disruption of Viral Replication Processes

Sulfonamide derivatives have a history of being investigated for their antiviral properties, particularly against retroviruses like HIV. researchgate.netnih.gov Their mechanisms of action often involve the inhibition of critical viral enzymes. For example, some sulfonamides act as inhibitors of HIV protease, an enzyme essential for the maturation of new viral particles. nih.gov Others have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block the conversion of the viral RNA genome into DNA, a crucial step in the replication cycle of retroviruses. nih.gov

A study on ferulic acid esters containing a sulfonamide moiety demonstrated that these compounds could inhibit the replication of the Tobacco Mosaic Virus (TMV), with electron microscopy revealing that a lead compound caused significant damage to the morphology of the virions. acs.org Research on derivatives of 4-chlorobenzoic acid has also shown antiviral activity against TMV. researchgate.netnih.gov Another study on a benzoic acid derivative, NC-5, found that it could inhibit the neuraminidase of the influenza A virus, which is essential for the release of new virions from infected cells, and also suppress the expression of viral proteins. nih.gov These findings suggest that this compound could potentially interfere with viral replication by targeting key viral enzymes or structural proteins.

Alteration of Cellular Metabolic Pathways in Viral Contexts

Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for their replication. mdpi.com They often reprogram host cell metabolism to ensure a sufficient supply of energy and building blocks for the synthesis of new viral components. Antiviral strategies can, therefore, involve targeting these altered metabolic pathways.

While direct evidence for this compound is not available, the general actions of its structural relatives provide clues. For instance, some antiviral sulfonamides are thought to induce an immune response in the host plant, which can involve the regulation of various physiological and biochemical processes, including the activities of defense-related enzymes and photosynthesis-related proteins. acs.org By modulating the host's cellular environment, these compounds can create conditions that are unfavorable for viral replication. Further research is needed to determine if this compound can similarly influence host cellular pathways to exert an antiviral effect.

Enzyme Inhibition Studies

The potential for this compound and its structural analogs to inhibit various enzymes has been a subject of scientific investigation. These studies are crucial in understanding the compound's mechanism of action and its potential therapeutic applications.

Interaction with Enzyme Active Sites

Derivatives of benzenesulfonamide (B165840), a core structural component of this compound, are known to interact with the active sites of several enzymes, most notably carbonic anhydrases (CAs). The sulfonamide group can coordinate with the zinc ion present in the active site of CAs, leading to inhibition of the enzyme. nih.govnih.gov This interaction is a key mechanism for the diuretic and anti-glaucoma effects of many sulfonamide drugs.

Studies on novel benzenesulfonamide-triazole conjugates have demonstrated potent and selective inhibition of tumor-associated carbonic anhydrase isozymes, particularly hCA IX. nih.gov Furthermore, certain bis-sulfone derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.gov The inhibitory constants (Ki) for these bis-sulfone compounds were in the nanomolar range for human carbonic anhydrase I and II, as well as for AChE and BChE. nih.gov While these studies were not conducted on this compound itself, the shared sulfonamide moiety suggests a potential for similar interactions.

In the context of folate biosynthesis, sulfonamide-containing analogs act as competitive inhibitors of para-aminobenzoate (pABA), leading to the depletion of dihydrofolate (DHF) and subsequent growth inhibition in organisms like yeast. nih.gov These analogs are condensed to form sulfa-dihydropteroate, which then competes with DHF. nih.gov

Juvenile Hormone Biosynthesis Inhibition in Pests

Research into sulfonyl-acetohydrazide and β-alanine substituted sulfonamide derivatives has highlighted their potential as juvenile hormone (JH) mimics, acting as insect growth regulators. nih.govtandfonline.com These compounds have been shown to disrupt the life cycles of certain insect species, such as Spodoptera litura and Galleria mellonella, by inducing developmental abnormalities and increasing mortality rates. nih.govtandfonline.com One study on sulfonyl-acetohydrazide derivatives demonstrated potent and specific action against Spodoptera litura larvae. nih.gov Another study found that a β-alanine substituted sulfonamide derivative, N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide, was particularly effective against Galleria mellonella. tandfonline.com Although direct studies on this compound are lacking, its sulfonyl structure suggests that it could be a scaffold for developing new pest control agents.

Alpha-Glucosidase and Alpha-Amylase Inhibition (for related compounds)

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes. nih.govmdpi.com While direct data on this compound is unavailable, studies on structurally related compounds offer valuable insights.

Fluorinated benzenesulfonic ester derivatives have been synthesized and evaluated for their inhibitory effects on these enzymes. nih.govresearchgate.net For instance, a 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative demonstrated potent inhibition of α-amylase. nih.govresearchgate.net Diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol have also been investigated, showing reversible inhibition of both α-glucosidase and α-amylase. nih.gov Kinetic studies have revealed different modes of inhibition, including competitive, non-competitive, and uncompetitive mechanisms, depending on the specific compound. nih.govnih.gov

Furthermore, a study on benzoic acid derivatives indicated that the substitution pattern on the benzene (B151609) ring significantly influences the inhibitory activity against α-amylase, with a 2,3,4-trihydroxybenzoic acid showing the strongest effect. nih.gov

Related Compound ClassTarget Enzyme(s)Observed EffectReference(s)
Fluorinated Benzenesulfonic Estersα-Glucosidase, α-AmylasePotent Inhibition nih.govresearchgate.net
Diaryl Derivatives of Imidazole-thione and 1,2,4-triazole-thiolα-Glucosidase, α-AmylaseReversible Inhibition nih.gov
Benzoic Acid Derivativesα-AmylaseInhibition (substituent-dependent) nih.gov

Cyclooxygenase (COX) Enzyme Modulation (for related compounds)

Compounds with a diaryl sulfone or sulfonamide backbone are recognized for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A series of novel sulfone-substituted 4,5-diarylthiazoles exhibited exceptionally selective COX-2 inhibition. nih.gov This selectivity is a desirable trait in anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. While the specific effect of this compound on COX enzymes has not been reported, its diaryl sulfone structure suggests potential for COX-2 inhibitory activity.

Receptor Interaction Studies (e.g., Cannabinoid Receptor CB1R inverse agonism)

The interaction of sulfonamide-containing compounds with various receptors has been an area of active research. Notably, substituted acyclic sulfonamides have been identified as inverse agonists of the cannabinoid receptor 1 (CB1R). nih.gov Inverse agonists produce an effect opposite to that of an agonist and can be valuable in conditions where the receptor is constitutively active. Drugs that interfere with CB1 receptor transmission have been shown to suppress food-related behaviors. nih.gov While these studies did not specifically include this compound, they establish that the sulfonamide scaffold can be tailored to interact with cannabinoid receptors.

Emerging Research Directions and Future Avenues

The scientific community continues to explore the therapeutic potential of this compound, with current research primarily focused on the development of novel derivatives with enhanced biological activities. These emerging research directions are paving the way for future applications of this compound and its analogs in medicine.

The primary thrust of recent research has been in the realm of antimicrobial agents. Scientists are actively synthesizing and evaluating new derivatives of this compound to combat bacterial and fungal infections. This line of inquiry has yielded promising results, with several novel compounds demonstrating significant antimicrobial and antibiofilm properties. nist.gov

In silico studies, which use computer simulations to predict the biological activity of molecules, have been instrumental in guiding this research. These computational models help to elucidate the potential mechanisms of action and predict the toxicity of newly synthesized compounds before they are tested in the laboratory. nist.gov

One notable area of investigation involves the synthesis of valine-derived compounds from this compound. These derivatives, which include N-acyl-α-amino acids and 1,3-oxazol-5(4H)-ones, have shown activity against Gram-positive bacteria. nist.gov For instance, the derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid has exhibited antimicrobial effects. nist.gov

Another research avenue has focused on modifying the chemical structure to enhance lipophilicity, which can improve a compound's ability to penetrate microbial cell membranes. An example of this is the replacement of the chlorine atom with a bromine atom to create N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. nih.gov These analogs have demonstrated potential as agents against Gram-positive pathogens, including those that form biofilms. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives

Derivative NameTarget Organism(s)Observed ActivityReference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidGram-positive bacteriaAntimicrobial activity nist.gov
2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-oneGram-positive bacteriaAntimicrobial activity nist.gov
1,3-oxazole with a phenyl group at the 5-positionCandida albicansAntifungal activity nist.gov
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valineGram-positive pathogens (e.g., Enterococcus faecium)Antimicrobial and antibiofilm activity nih.gov
2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneGram-positive pathogens (e.g., Enterococcus faecium)Antimicrobial and antibiofilm activity nih.gov

Looking ahead, future research may expand to explore other therapeutic applications for derivatives of this compound. The structural backbone of this compound, which includes a benzoic acid moiety, is found in a variety of molecules with diverse biological activities, such as anticancer and anti-inflammatory properties. nih.govnih.govmdpi.com While specific studies on the anticancer or anti-inflammatory potential of this compound derivatives are not yet prominent, this represents a logical and promising direction for future investigations.

Further exploration into enzyme inhibition is another potential future avenue. The sulfonamide group present in the core structure is a key feature in many enzyme inhibitors. scielo.br Investigating the inhibitory effects of novel derivatives on various enzymes could uncover new therapeutic targets and applications.

The continued synthesis of new analogs, guided by computational modeling and a deeper understanding of structure-activity relationships, will be crucial in unlocking the full therapeutic potential of this chemical scaffold.

Advanced Research Applications

Utilization as Intermediates in Fine Chemical Synthesis

4-[(4-Chlorophenyl)sulfonyl]benzoic acid is a key starting material in the multi-step synthesis of a variety of complex organic molecules. mdpi.comnih.gov Its carboxylic acid group and the reactive sulfonyl bridge allow for diverse chemical modifications, leading to the creation of novel derivatives with potential applications in pharmaceuticals and other areas of chemical industry.

A common synthetic route involves the initial conversion of this compound to its more reactive acid chloride derivative, 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride. mdpi.com This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). mdpi.com The resulting acid chloride serves as a versatile intermediate for a range of acylation reactions.

For instance, it can be reacted with amino acids, such as L-valine, through a Schotten-Baumann type N-acylation reaction to yield N-acyl-α-amino acid derivatives. mdpi.commdpi.com These compounds can be further cyclized to produce heterocyclic structures like 1,3-oxazol-5(4H)-ones. mdpi.commdpi.com The synthesis of these derivatives highlights the utility of this compound as a foundational molecule for accessing more complex chemical entities with specific stereochemistry and biological relevance.

The synthesis of various derivatives is often confirmed through spectral analysis techniques including UV-Vis, FT-IR, MS, ¹H-NMR, and ¹³C-NMR, along with elemental analysis. mdpi.comnih.gov

Derivative Class Synthetic Precursor Key Reaction Type Example Derivative
N-acyl-α-amino acids4-[(4-chlorophenyl)sulfonyl]benzoyl chlorideN-acylation2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid
1,3-oxazol-5(4H)-onesN-acyl-α-amino acidsIntramolecular cyclodehydration2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one
N-acyl-α-amino ketones1,3-oxazol-5(4H)-onesFriedel-Crafts acylationN-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]-4-(phenylsulfonyl)benzamide
1,3-oxazolesN-acyl-α-amino ketonesCyclization with POCl₃5-methyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazole

Scaffold Development in Drug Discovery Research

The rigid diaryl sulfone core and the modifiable benzoic acid group of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. mdpi.comscielo.br Researchers have utilized this scaffold to develop compounds with a range of biological activities, particularly in the antimicrobial and enzyme inhibition domains.

Derivatives of this compound have demonstrated notable antimicrobial activity. For instance, certain N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one derivatives have shown efficacy against Gram-positive bacteria. mdpi.comnih.gov The 4-chlorobenzenesulfonyl fragment is considered to play a favorable role in the antimicrobial potential of these molecules. Furthermore, some 1,3-oxazole derivatives have exhibited antifungal activity against Candida albicans. mdpi.comnih.gov

Beyond antimicrobial applications, derivatives of this scaffold have been investigated as enzyme inhibitors. scielo.brscielo.brresearchgate.net For example, compounds incorporating the 1,3,4-oxadiazole (B1194373) and piperidine (B6355638) moieties alongside the 4-chlorophenylsulfonyl group have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and urease. scielo.brscielo.brresearchgate.net Some of these derivatives displayed strong urease inhibition, with IC₅₀ values significantly lower than the standard inhibitor, thiourea. scielo.brresearchgate.net

The development of drug conjugates is another promising strategy, where the scaffold is combined with other known drugs to enhance efficacy or safety. nih.gov

Derivative Type Target Observed Activity
N-acyl-α-amino acid derivativesGram-positive bacteriaAntimicrobial activity
1,3-oxazol-5(4H)-one derivativesGram-positive bacteria, Candida albicansAntimicrobial and antifungal activity
1,3,4-oxadiazole-piperidine derivativesSalmonella typhi, Bacillus subtilisModerate to strong antibacterial activity
1,3,4-oxadiazole-piperidine derivativesAcetylcholinesterase (AChE)Enzyme inhibition
1,3,4-oxadiazole-piperidine derivativesUreaseStrong enzyme inhibition

Applications in Materials Science (e.g., Polymer Synthesis)

The structural characteristics of this compound and its analogs suggest their potential as monomers in the synthesis of high-performance polymers. nih.gov The rigid aromatic core can impart desirable thermal and mechanical properties to the resulting polymers. While direct applications of this compound in polymer synthesis are not extensively documented in the provided search results, the use of structurally similar compounds provides a strong indication of its potential in this field.

For example, 4-(4-chlorophenyl)benzoic acid, a related compound, has been identified as a monomer for the synthesis of polyesters with high glass transition temperatures (Tg >120°C). The introduction of sulfonyl groups, such as in this compound, can further enhance properties like thermal stability.

The synthesis of copolyphenylene sulfones, which contain sulfone linkages, is a well-established area of polymer chemistry. nih.gov These polymers are known for their heat resistance, fire resistance, and high strength. nih.gov By incorporating cardo fragments (fragments with a cyclic side group on the main polymer chain) into the polymer backbone, properties such as the glass transition temperature and solubility can be further modified. nih.gov Given these precedents, this compound could serve as a valuable comonomer in the synthesis of novel polysulfones and polyesters with tailored properties for applications in microelectronics, aerospace, and as gas separation membranes. nih.gov

Investigative Probes for Biological Pathways

Derivatives of this compound are also being explored as investigative probes to study biological pathways and mechanisms of action. mdpi.comscielo.brscielo.brresearchgate.net In silico studies, such as molecular docking, have been employed to understand how these molecules interact with biological targets at the molecular level. scielo.brscielo.br These computational approaches can predict binding modes and affinities, providing insights into the structure-activity relationships of newly synthesized compounds. scielo.brscielo.br

For example, docking studies have been used to explain the interactions of 1,3,4-oxadiazole-piperidine derivatives with amino acid residues in the active sites of enzymes like acetylcholinesterase and urease. scielo.brscielo.br Furthermore, bovine serum albumin (BSA) binding studies have been conducted to assess the pharmacological effectiveness of these compounds, which is a common method to probe the interaction of small molecules with proteins. scielo.brscielo.br

Fluorescently labeled derivatives can also serve as probes for cellular imaging. While not directly involving this compound, the development of bis-sulfonyl-BODIPY fluorescent probes for tumor cell imaging demonstrates the potential of incorporating sulfonyl-containing aromatic structures into molecular probes. researchgate.net

Development of Agricultural Biocidal Agents and Insect Growth Regulators

The demonstrated antimicrobial and antifungal properties of this compound derivatives suggest their potential for development as agricultural biocidal agents. mdpi.comnih.govapsnet.orgsemanticscholar.orgnih.govmdpi.com Fungicides are crucial for controlling plant diseases caused by various fungal pathogens. apsnet.orgmdpi.com The development of new fungicides with novel modes of action is important to combat the emergence of resistance to existing treatments. semanticscholar.org

The benzimidazole (B57391) class of fungicides, which also contain a heterocyclic ring system, have been widely used in agriculture due to their systemic properties and broad-spectrum activity. mdpi.com Similarly, derivatives of this compound, with their demonstrated efficacy against strains like Candida albicans, could be investigated for the control of fungal plant pathogens. mdpi.comnih.gov

Furthermore, sulfonamides, the class of compounds to which this compound belongs, have been associated with a wide range of biological activities, including herbicidal properties. nih.gov This opens up another avenue for the application of this scaffold in the development of new crop protection agents. The combination of pesticides with biological control agents is also an area of active research to improve efficacy and sustainability in agriculture. nih.gov

Contributions to Environmental Analytical Methodologies

The presence of organosulfur compounds and their degradation products in the environment necessitates the development of sensitive and selective analytical methods for their detection and quantification. nemc.usnih.govcsbsju.edunih.gov While specific methods for this compound were not detailed in the search results, methodologies for structurally related compounds are well-established and could be adapted.

For instance, analytical methods for the determination of p-chlorobenzene sulfonic acid and other sulfophenyl carboxylic acids in environmental samples like wastewater and agricultural groundwater have been developed. nemc.usnih.gov These methods often employ a combination of sample preparation techniques, such as solid-phase extraction (SPE), followed by analysis using capillary electrophoresis (CE) with UV detection or liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govcsbsju.edu These techniques offer the high sensitivity and selectivity required for detecting trace levels of pollutants in complex matrices. csbsju.edunih.gov

The development of such analytical methods is crucial for monitoring the fate and transport of these compounds in the environment, assessing their potential impact on ecosystems, and ensuring the safety of drinking water. nemc.usepa.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of chlorobenzene using 4-methylbenzene-1-sulfonyl chloride catalyzed by AlCl₃, followed by oxidation with CrO₃ in glacial acetic acid. Key parameters include reflux temperatures (100–300°C) and catalyst ratios. Variations in solvent polarity (e.g., acetic acid vs. dichloromethane) influence yield and purity .
  • Data : Optimal yields (>75%) are achieved using FeCl₃ as a catalyst under anhydrous conditions. Impurities like unreacted sulfonyl chloride can be minimized via recrystallization in ethanol-water mixtures .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Analytical Techniques :

  • UV-Vis Spectroscopy : Validate λmax in methanol (e.g., 254 nm for sulfonyl absorption bands) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–C bond lengths averaging 1.48 Å) .
  • HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/0.1% formic acid gradients .

Q. What are the primary solubility and stability considerations for this compound in experimental workflows?

  • Solubility : Moderately soluble in DMSO (≥50 mg/mL) and ethanol (20–30 mg/mL), but insoluble in water. Stability decreases under prolonged UV exposure; store at 2–8°C in amber vials .

Advanced Research Questions

Q. How do substituent modifications on the benzoic acid core affect biological activity?

  • Structure-Activity Relationship (SAR) :

  • Antimicrobial Activity : Derivatives with N-acyl-α-amino acid substituents show enhanced Gram-positive inhibition (MIC 8–32 µg/mL) compared to unmodified analogs. Chlorine at the 4-position increases lipophilicity, improving membrane penetration .
  • Toxicity : Methyl or cyano groups at the sulfonyl position reduce cytotoxicity in HEK293 cells (IC50 > 100 µM vs. 50 µM for parent compound) .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?

  • Troubleshooting :

  • Assay Conditions : Standardize pH (7.4 PBS) and serum content (≤10% FBS) to minimize nonspecific binding .
  • Comparative Controls : Use probenecid (a structural analog) as a reference to validate inhibition patterns in transporter assays .
  • Molecular Dynamics (MD) : Model ligand-receptor interactions to identify steric clashes or electrostatic mismatches influencing variability .

Q. How can computational methods predict the pharmacokinetic properties of derivatives?

  • In Silico Tools :

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP (2.5–3.8), BBB permeability (low), and CYP450 interactions .
  • Docking Studies : AutoDock Vina prioritizes derivatives with high affinity for bacterial enoyl-ACP reductase (e.g., ΔG ≤ −9 kcal/mol) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Process Chemistry :

  • Catalyst Selection : Chiral oxazaborolidines improve stereoselectivity (>90% ee) in asymmetric sulfonylation .
  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to separate diastereomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.